
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a heterocyclic organic compound that contains bromine, fluorine, and chlorine atoms It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors
Bromination and Fluorination: The initial step involves the selective bromination and fluorination of 2-methylpyridine. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions.
Introduction of Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride group. This can be done using reagents like oxalyl chloride (COCl)2 in the presence of a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Hydrolysis Product: The corresponding carboxylic acid is formed upon hydrolysis.
科学研究应用
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.
作用机制
The mechanism of action of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
5-Bromo-2-fluoro-3-methylpyridine: Similar structure but lacks the carbonyl chloride group.
6-Bromo-3-fluoro-2-methylpyridine: Similar structure but with different substitution positions.
2-Methyl-5-bromo-6-fluoropyridine: Another isomer with different substitution positions.
Uniqueness
The presence of the carbonyl chloride group in 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride makes it unique compared to its similar compounds. This functional group provides additional reactivity, allowing for a wider range of chemical transformations and applications.
属性
分子式 |
C7H4BrClFNO |
|---|---|
分子量 |
252.47 g/mol |
IUPAC 名称 |
5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4BrClFNO/c1-3-4(6(9)12)2-5(8)7(10)11-3/h2H,1H3 |
InChI 键 |
VIUUJRCISPISQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1C(=O)Cl)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
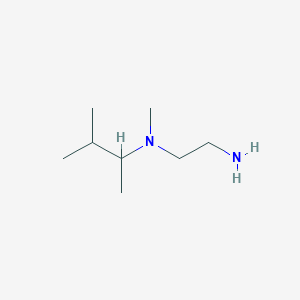
![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
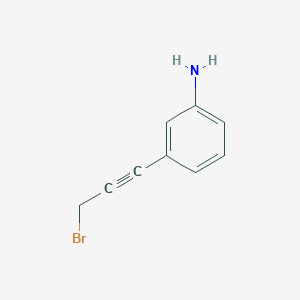
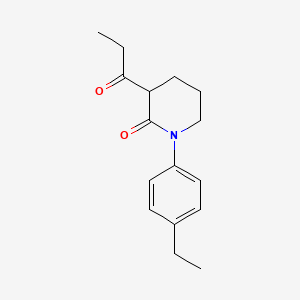
![1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13220124.png)
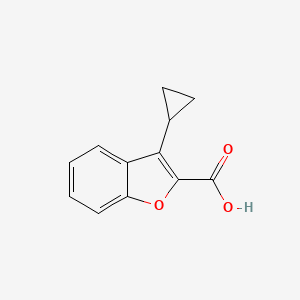
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)
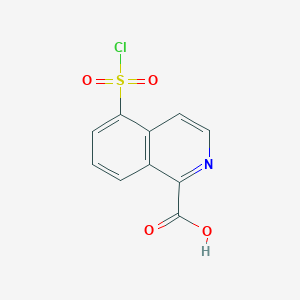


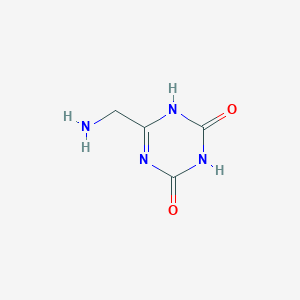

![[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B13220179.png)
